4-Benzylcyclohexan-1-amine hydrochloride
Overview
Description
4-Benzylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a derivative of cyclohexane, where a benzyl group is attached to the cyclohexane ring, and an amine group is present at the first position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylcyclohexan-1-amine hydrochloride can be achieved through several methods. One common approach is the reductive amination of 4-benzylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method involves the Leuckart reaction, where the ketone is reacted with formamide and formic acid under heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Benzylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Benzyl-substituted derivatives such as nitrobenzyl, sulfonylbenzyl, or halobenzyl compounds
Scientific Research Applications
4-Benzylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring but without the benzyl group.
Benzylamine: Contains a benzyl group attached to an amine but lacks the cyclohexane ring.
Phenethylamine: Similar structure but with an ethyl bridge between the benzyl group and the amine
Uniqueness
4-Benzylcyclohexan-1-amine hydrochloride is unique due to the presence of both a benzyl group and a cyclohexane ring, providing a distinct combination of lipophilicity and structural rigidity. This unique structure can result in specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-benzylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPBLQOCKVTNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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